

Toxicological Profile of Spilanthol: An In-Depth Technical Guide for Researchers

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Compound of Interest

Compound Name:	<i>Spiranthol A</i>
Cat. No.:	B3027271

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of toxicological research on Spilanthol, the primary bioactive N-alkylamide isolated from *Spilanthes acmella* (also known as *Acmella oleracea*). This document synthesizes available data from *in vivo* and *in silico* studies to support risk assessment and guide future research in the development of Spilanthol-based therapeutics. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided.

Acute and Chronic Toxicity in Animal Models

Toxicological assessments of Spilanthol have been conducted using various animal models, primarily focusing on extracts of *Spilanthes acmella*. While data on pure Spilanthol is limited, these studies provide valuable insights into its potential toxicity.

Acute Oral Toxicity

Acute toxicity studies are crucial for determining the immediate adverse effects of a substance after a single dose. The median lethal dose (LD50) is a key metric derived from these studies.

Table 1: Acute Toxicity Data for Spilanthol and *Spilanthes acmella* Extracts

Test Substance	Animal Model	Route of Administration	LD50 / Toxicity Value	Source(s)
Spilanthol (in silico)	Rat	Oral	~4387 mg/kg (Predicted)	[1]
Hydroethanolic Extract	Zebrafish (<i>Danio rerio</i>)	Oral	148.42 mg/kg	[2]
Aqueous Extract	Mouse	Oral	> 3 g/kg (No adverse effects observed)	[3]
Hexanic Extract	Rat	Intraperitoneal	Induces tonic-clonic convulsions at 100-150 mg/kg	[4][5]

Note: The LD50 for Spilanthol in rats is a predicted value from in silico studies and should be interpreted with caution pending experimental verification.

Sub-chronic and Chronic Toxicity

Chronic toxicity studies evaluate the potential health effects of repeated exposure to a substance over a prolonged period.

A 60-day study in Wistar and spontaneously hypertensive rats administered a hydroethanolic extract of *Acmeless oleracea* (containing 97.7% Spilanthol) at a dose of 100 mg/kg revealed moderate alterations in liver enzymes. Specifically, there were observable changes in aspartate aminotransferase (AST) and alanine aminotransferase (ALT) levels[1][6]. However, no significant histopathological alterations were found in the liver or other organs at this dose[1][6].

Genotoxicity and Carcinogenicity

In silico models have been employed to predict the genotoxic and carcinogenic potential of Spilanthol. These computational predictions suggest that Spilanthol may be mutagenic in the Ames test and potentially carcinogenic in both rats and mice[1][7]. It is critical to note that these

are predictions and require experimental validation through established in vitro and in vivo assays.

Conversely, some research has indicated antimutagenic properties of Spilanthol. One study demonstrated its ability to reduce mutations induced by 2-aminoanthracene and norfloxacin in *Salmonella Typhimurium* strains[8].

Neurotoxicity

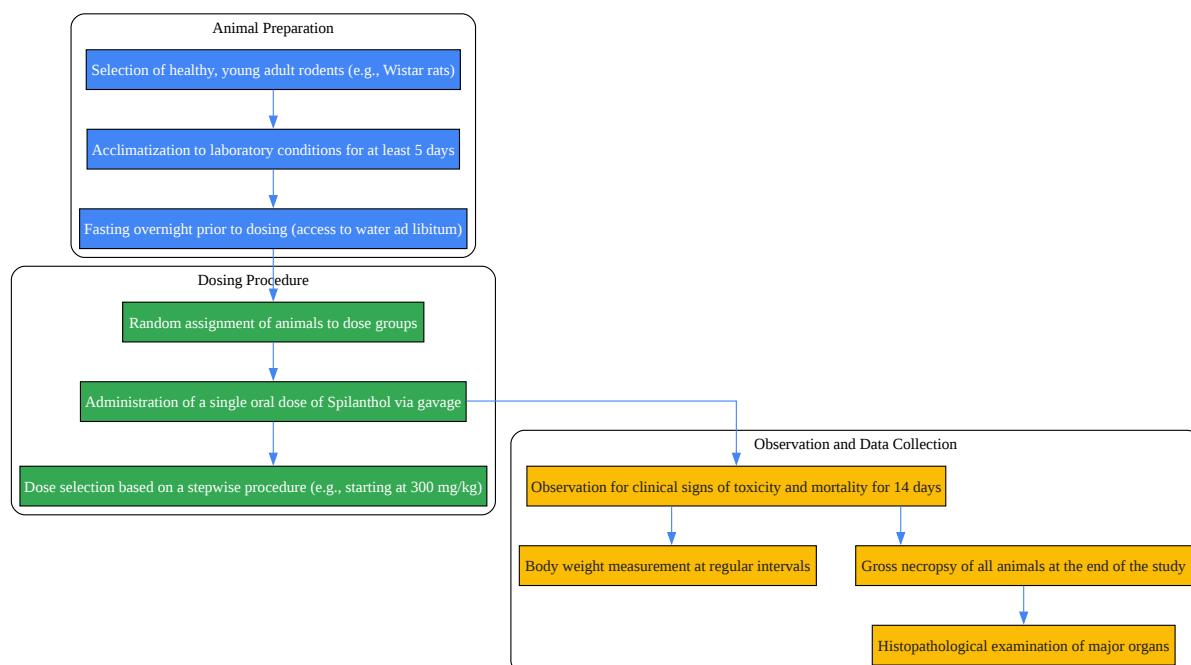
A notable toxicological finding is the convulsant effect observed with a hexanic extract of *Spilanthes acmella* in rats. Intraperitoneal administration of the extract at doses of 100 to 150 mg/kg induced full tonic-clonic convulsions, which were accompanied by electrographic seizures[4][5]. The specific mechanism underlying these convulsions has not been fully elucidated but points to a direct action on the central nervous system.

Experimental Protocols

The following sections outline standardized protocols for key toxicological studies, based on OECD guidelines. These methodologies are essential for ensuring the reproducibility and validity of experimental findings.

Acute Oral Toxicity Study (Following OECD Guideline 423)

This protocol is designed to assess the acute toxic effects of a single oral dose of Spilanthol.

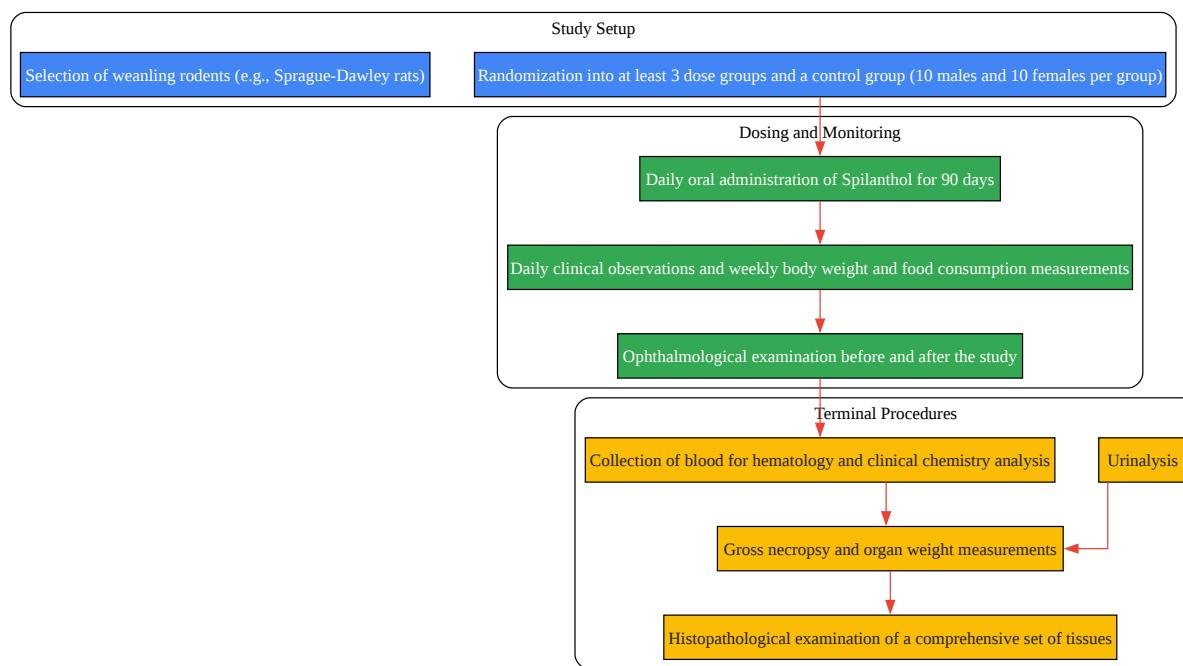


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Acute Oral Toxicity Study Workflow.

90-Day Sub-chronic Oral Toxicity Study (Following OECD Guideline 408)

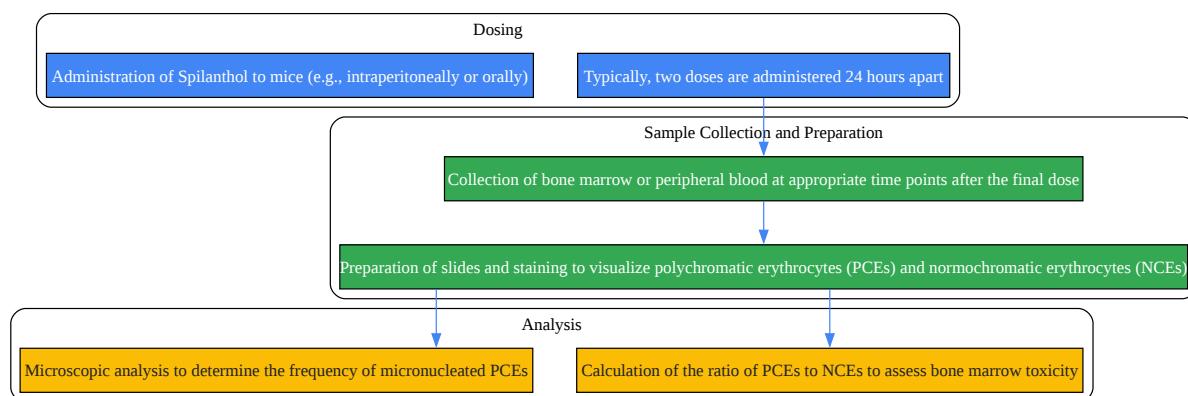
This study provides information on the potential adverse effects of repeated oral administration of Spilanthol over a 90-day period.



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In Vivo Micronucleus Assay (Following OECD Guideline 474)

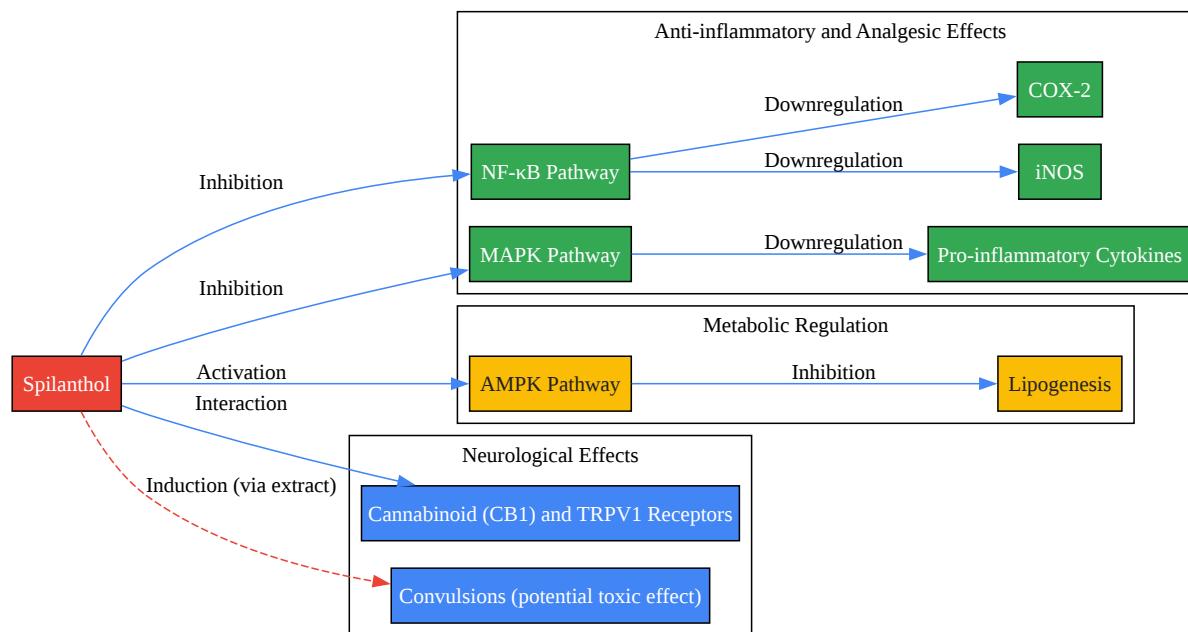
This assay is used to assess the potential of Spilanthol to induce chromosomal damage.

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Potential Mechanisms of Toxicity and Pharmacological Effects

While the precise molecular pathways of Spilanthol-induced toxicity are not fully understood, its pharmacological mechanisms offer some clues. Spilanthol is known to interact with several key

signaling pathways.



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Overview of Spilanthol's Interaction with Signaling Pathways.

Spilanthol has been shown to exert anti-inflammatory effects by inhibiting the NF- κ B and MAPK signaling pathways, leading to the downregulation of pro-inflammatory mediators like COX-2 and iNOS^{[9][10]}. It also activates the AMPK pathway, which is involved in metabolic regulation^{[11][12]}. Its interaction with cannabinoid (CB1) and TRPV1 receptors may contribute to its analgesic and other neurological effects^[8]. The convulsant activity observed with

Spilanthes extracts suggests a potential for neurotoxicity that warrants further investigation into the specific molecular targets within the central nervous system.

Conclusion and Future Directions

The available toxicological data on Spilanthol, primarily derived from studies on Spilanthes acmella extracts, suggests a relatively low acute oral toxicity in rodents. However, the potential for liver enzyme alterations with chronic exposure and the observed convulsant effects in some studies highlight the need for further investigation. The in silico predictions of genotoxicity and carcinogenicity are significant and necessitate comprehensive experimental evaluation using standardized in vitro and in vivo assays.

Future research should prioritize:

- Acute and chronic toxicity studies on pure Spilanthol in rodent models to establish a definitive toxicological profile, including an experimental LD50 and a No-Observed-Adverse-Effect Level (NOAEL).
- In-depth mechanistic studies to elucidate the signaling pathways involved in Spilanthol-induced toxicity, particularly its neurotoxic effects.
- Comprehensive genotoxicity and carcinogenicity testing of pure Spilanthol to validate or refute the in silico predictions.

A thorough understanding of the toxicological profile of pure Spilanthol is imperative for its safe development as a therapeutic agent. This guide serves as a foundational resource for researchers to design and execute the necessary studies to fill the current knowledge gaps.

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